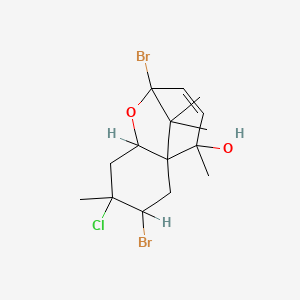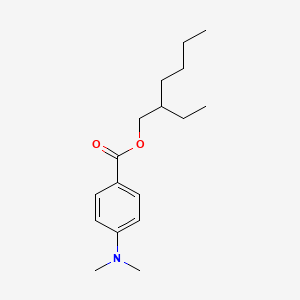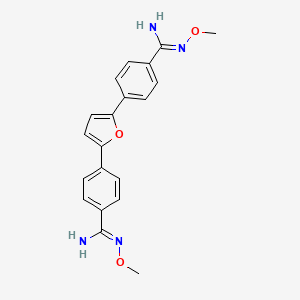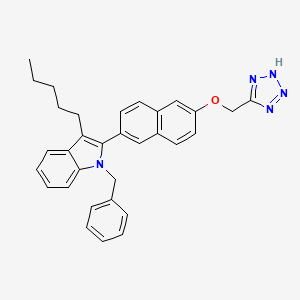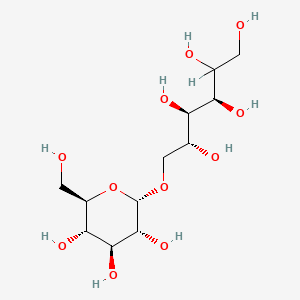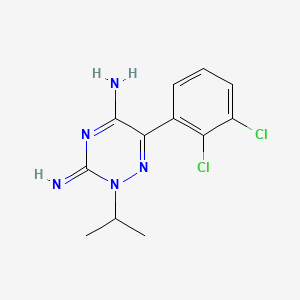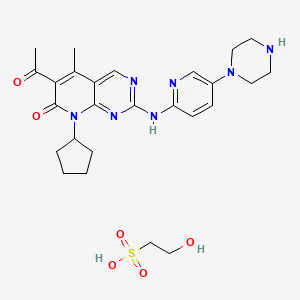
L-パルミトイルカルニチン
説明
L-Palmitoylcarnitine, also known as Palmitoyl-L-carnitine, is a biochemical that may influence the activity of several enzymes and transporters . It is localized in the mitochondrial membrane and facilitates the transfer of long-chain fatty acids from the cytoplasm into the mitochondria during the oxidation of fatty acids .
Synthesis Analysis
L-Palmitoylcarnitine is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . It is a well-known intermediate in mitochondrial fatty acid oxidation . L-Carnitine supplementation has been shown to reduce serum C-reactive protein, a marker of systemic inflammation, and plasma fibrinogen in hemodialysis patients .Molecular Structure Analysis
The molecular formula of L-Palmitoylcarnitine is C23H45NO4 . It is amphiphilic and resembles, in some structural respects, a lysolecithin . X-ray diffraction studies showed that palmitoyl carnitine in buffer at a low temperature formed a gel-phase bilayer with fully interdigitated hydrocarbon chains perpendicular to the bilayer surface .Chemical Reactions Analysis
L-Palmitoylcarnitine plays a pivotal role in facilitating the movement of acetyl-CoA into the matrices of mitochondria during the oxidation of fatty acids . The beta oxidation yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .Physical And Chemical Properties Analysis
L-Palmitoylcarnitine has a molecular weight of 399.6 g/mol . It is an O-acyl-L-carnitine in which the acyl group is specified as palmitoyl (hexadecanoyl) . It is an O-palmitoylcarnitine and a saturated fatty acyl-L-carnitine .科学的研究の応用
凝固と血栓症における役割
L-パルミトイルカルニチン (L-PC) は、凝固と血栓症に重要な役割を果たすことがわかっています . それは、プラスミンと組織プラスミノーゲン活性化因子(tPA)の酵素活性を促進することにより、抗凝固効果を発揮します。 L-PC は、プラスミンと tPA と直接相互作用し、高い親和性を示します . マウスモデルでは、L-PC の投与は、FeCl3 によって誘発される動脈血栓症を有意に抑制しました .
脳内血栓症と炎症の軽減
L-PC は、一過性脳中動脈閉塞(tMCAO)マウスモデルにおいて、脳内血栓症と炎症を軽減しました . これは、L-PC が血栓症性疾患に治療効果を持つ可能性があることを示唆しています .
膜分子力学における役割
L-PC は、膜分子力学の調節に関与しています . この機能は、重要な内因性脂肪酸代謝物としての古典的な生物学的役割の一部です .
脂肪酸のβ酸化における役割
L-PC は、ミトコンドリア脂肪酸酸化におけるよく知られた中間体です . それは、さまざまな食品に存在するパミトイルCoA と L-カルニチン(L-C)の触媒作用によって合成され、エネルギー生成と脂肪酸代謝に不可欠な栄養素です .
心臓虚血における役割
L-PC は、心臓虚血の病態に関係していることが示唆されています . それは、ミトコンドリア脂肪酸のβ酸化の阻害により、虚血性心臓に蓄積されることがわかりました . また、Ca2±依存性および非依存性メカニズムを介して、虚血性心筋の膜機能不全を誘発します .
アポトーシスにおける役割
L-PC は、カスパーゼの機能を促進してアポトーシスに関与します . これは、L-PC が両親媒性代謝物として、虚血誘発性細胞損傷における主要な分子の1つとして機能することを示唆しています .
作用機序
Target of Action
L-Palmitoylcarnitine primarily targets the Carnitine Palmitoyltransferase (CPT) system , a key rate-limiting enzyme in the fatty acid oxidation (FAO) pathway . This system plays a crucial role in regulating host immune responses and is of great clinical significance .
Mode of Action
L-Palmitoylcarnitine interacts directly with its targets, potentiating their enzymatic activities. For instance, it has been shown to potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA) , with high affinities .
Biochemical Pathways
L-Palmitoylcarnitine is involved in the regulation of membrane molecular dynamics and the β-oxidation of fatty acids . It is a well-known intermediate in mitochondrial fatty acid oxidation, synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . It also plays a role in the TCA cycle to generate energy .
Pharmacokinetics
It is known that l-palmitoylcarnitine is an endogenous fatty acid metabolite , suggesting that it is naturally synthesized and metabolized within the body.
Result of Action
The action of L-Palmitoylcarnitine results in various molecular and cellular effects. It has been implicated in the pathology of cardiac ischemia , causing disorders of vascular endothelium . It also potentiates the functions of caspases to take part in apoptosis . Furthermore, it has been shown to exert anti-coagulant effects .
Action Environment
The action of L-Palmitoylcarnitine can be influenced by the membrane lipid environment. For instance, during ischemia, L-Palmitoylcarnitine accumulates in the sarcolemma and deranges the membrane lipid environment . This alteration of the membrane lipid environment modulates the KATP channel activity .
将来の方向性
L-Palmitoylcarnitine has been implicated in the pathology of cardiac ischemia . It has been found to accumulate in the ischemic heart due to the inhibition of mitochondrial β-oxidation of fatty acid . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .
生化学分析
Biochemical Properties
L-Palmitoylcarnitine interacts with various enzymes and proteins. It is synthesized through the catalyzation of palmitoyl-CoA and L-carnitine . The transformation of palmitoyl-CoA into L-Palmitoylcarnitine is facilitated by the Carnitine O-palmitoyltransferase family . This interaction is crucial for the transport of long-chain acyl groups across the inner membrane of the mitochondria .
Cellular Effects
L-Palmitoylcarnitine has significant effects on various types of cells and cellular processes. It has been found to potentiate the enzymatic activities of plasmin and tissue plasminogen activator (tPA), showing high affinities . It also induces elevation of intracellular Ca2+ level in various types of cells , which can lead to disorders of vascular endothelium .
Molecular Mechanism
The molecular mechanism of L-Palmitoylcarnitine involves its interaction with biomolecules and changes in gene expression. It directly interacts with plasmin and tPA, potentiating their enzymatic activities . This interaction is crucial for its anti-coagulant effects .
Temporal Effects in Laboratory Settings
It has been shown to exert anti-coagulant effects by potentiating the enzymatic activities of plasmin and tissue plasminogen activator (tPA) .
Dosage Effects in Animal Models
In animal models, L-Palmitoylcarnitine administration has been shown to significantly inhibit FeCl3-induced arterial thrombosis
Metabolic Pathways
L-Palmitoylcarnitine is involved in the tricarboxylic acid cycle (TCA) to generate energy . The beta oxidation yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .
Transport and Distribution
L-Palmitoylcarnitine is actively transferred into the inner membrane of the mitochondria via the carnitine-acylcarnitine translocase . Once inside the inner mitochondrial membrane, the same Carnitine O-palmitoyltransferase family is then responsible for transforming the L-Palmitoylcarnitine back to the palmitoyl-CoA form .
Subcellular Localization
The subcellular localization of L-Palmitoylcarnitine is primarily within the mitochondria . This localization is crucial for its role in the tricarboxylic acid cycle (TCA) and the production of energy in the form of ATP .
特性
IUPAC Name |
(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRQXKHMYMOC-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019091 | |
| Record name | Palmitoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2364-67-2 | |
| Record name | Palmitoyl-(-)-carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoyl-L-carnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl-L-carnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL CARNITINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G38O5K038 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



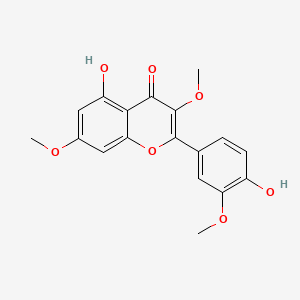
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)
